Cyclohexadienediol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexa-2,4-diene-1,1-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)4-2-1-3-5-6/h1-4,7-8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBQEXGQGCAOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627267 | |
| Record name | Cyclohexa-2,4-diene-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155645-91-3 | |
| Record name | Cyclohexa-2,4-diene-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for Cyclohexadienediol Production
Chemoenzymatic Synthetic Routes
Chemoenzymatic routes offer a powerful strategy for synthesizing enantiopure cyclohexadienediols. These methods combine the stereoselectivity of biological catalysts with the versatility of conventional organic transformations, enabling the creation of complex molecular architectures. nih.govpsu.edubath.ac.ukmdpi.comdntb.gov.ua A key advantage is the ability to produce chiral cis-dihydrodiols, which can serve as precursors for a wide range of synthetic targets. thieme-connect.deblucher.com.brblucher.com.br The enzymatic dihydroxylation of arenes is a cornerstone of this approach, providing access to homochiral cis-cyclohexadienediols that are otherwise difficult to obtain through purely chemical means. researchgate.net
Microbial Oxidation with Dioxygenases: Principles and Optimization
Microbial oxidation, specifically utilizing dioxygenase enzymes, is a fundamental process for the production of cyclohexadienediols from aromatic compounds. wikipedia.org This biocatalytic approach introduces molecular oxygen across an aromatic ring to form vicinal cis-dihydrodiols, which are key intermediates in the microbial degradation of arenes. oup.comnormalesup.org The reaction is catalyzed by a multi-component enzyme system that typically requires a non-heme iron center and NADH as a cofactor. oup.com Optimization of this process involves several factors, including the choice of microbial strain, reaction conditions such as pH and temperature, and substrate concentration, all of which can significantly impact the yield and purity of the desired diol.
Toluene (B28343) dioxygenase (TDO), originating from Pseudomonas putida, is a well-studied and widely used biocatalyst for the dihydroxylation of a variety of substituted arenes. nih.govwikipedia.org This enzyme exhibits broad substrate specificity, readily converting aromatic compounds with one or two small hydrophobic substituents into their corresponding cis-dihydrodiols. nih.gov The products are typically formed with high enantiomeric excess (>98%), making TDO a valuable tool for asymmetric synthesis. thieme-connect.de For instance, TDO catalyzes the oxidation of toluene to (+)-(1S,2R)-dihydroxy-3-methyl-cyclohexa-3,5-diene. wikipedia.org The versatility of TDO has been demonstrated in its application to a wide array of monosubstituted benzenes, leading to the formation of enantiopure conduritol C analogs and other valuable synthetic intermediates. nih.govresearchgate.net Molecular docking studies have been employed to understand the stereoselective cis-dihydroxylation of substrates like quinolines at the active site of TDO. frontiersin.org
Table 1: Examples of Substituted Arenes Dihydroxylated by Toluene Dioxygenase (TDO)
| Substrate | Product (cis-dihydrodiol) | Enantiomeric Excess (%) |
|---|---|---|
| Toluene | (+)-(1S,2R)-dihydroxy-3-methyl-cyclohexa-3,5-diene | >99 |
| Fluorobenzene | 3-Fluoro-cis-cyclohexa-3,5-diene-1,2-diol | ~20 |
| Chlorobenzene (B131634) | 3-Chloro-cis-cyclohexa-3,5-diene-1,2-diol | >98 |
| Bromobenzene (B47551) | 3-Bromo-cis-cyclohexa-3,5-diene-1,2-diol | >98 |
| Iodobenzene | 3-Iodo-cis-cyclohexa-3,5-diene-1,2-diol | >98 |
| Ethylbenzene | 3-Ethyl-cis-cyclohexa-3,5-diene-1,2-diol | >98 |
Data sourced from multiple studies. thieme-connect.de
Dioxygenase enzymes, including toluene dioxygenase (TDO), naphthalene (B1677914) dioxygenase (NDO), and biphenyl (B1667301) dioxygenase (BPDO), generally exhibit broad substrate scopes, accepting a wide range of aromatic compounds. wikipedia.org However, the efficiency and selectivity of the transformation can be influenced by the nature of the substrate. For instance, while TDO readily dihydroxylates many single-ring carbocycles, its activity can be significantly reduced for substrates with bulky or polar substituents. nih.gov The regioselectivity of the dihydroxylation is also a key consideration. For most substituted benzenes, dioxygenases catalyze oxidation at the ortho- and meta-positions. bath.ac.uk In contrast, benzoate (B1203000) dioxygenase (BZDO) exhibits different regioselectivity, catalyzing ipso- and ortho-dihydroxylation of benzoic acids. bath.ac.ukbath.ac.uk The inherent selectivity of these enzymes is a critical factor in their application for producing specific, highly functionalized chiral molecules from simple aromatic precursors. bath.ac.uk
The use of whole-cell systems, particularly recombinant microorganisms like Escherichia coli expressing specific dioxygenases, is a common strategy to enhance the yield and enantiopurity of cyclohexadienediols. thieme-connect.de Whole-cell biocatalysis offers several advantages over using isolated enzymes, including the in-situ regeneration of necessary cofactors (e.g., NADH) and improved enzyme stability. mdpi.comresearchgate.net Recombinant strains, such as E. coli JM109(pDTG601) which overexpresses toluene dioxygenase, have been instrumental in the large-scale production of chiral cis-dihydrodiols. mdpi.comresearchgate.netresearchgate.net Optimization of fermentation conditions, such as using fed-batch protocols, can lead to high cell densities and significantly improved product yields. researchgate.netresearchgate.net For example, a biphasic system using an ionic liquid has been shown to improve the resistance of recombinant E. coli to substrate toxicity, leading to a 2.5-fold increase in product concentration in shake flask cultures. researchgate.net
Enzymatic Dihydroxylation Protocols
Enzymatic dihydroxylation protocols are central to the chemoenzymatic synthesis of cyclohexadienediols. nih.govpsu.edubath.ac.ukthieme-connect.deresearchgate.net These protocols typically involve the use of whole microbial cells, either wild-type or recombinant, that express the desired dioxygenase enzyme. thieme-connect.deresearchgate.net The biotransformation is often carried out in a fermenter where conditions such as pH, temperature, and oxygen supply are carefully controlled to maximize enzyme activity and product formation. For instance, a glucose fed-batch protocol has been optimized for high cell density cultures of E. coli JM109 (pDTG601) to improve the yield of the biotransformation process. researchgate.net The resulting cis-dihydrodiols are valuable chiral synthons that can be used in the synthesis of a wide array of complex molecules. researchgate.net
Integration of Biocatalysis with Conventional Organic Transformations
The integration of biocatalysis with conventional organic transformations is a hallmark of modern chemoenzymatic synthesis, enabling the conversion of microbially-derived cyclohexadienediols into a diverse range of valuable compounds. nih.govpsu.edubath.ac.ukmdpi.comdntb.gov.ua The chiral diols produced through enzymatic dihydroxylation serve as versatile starting materials for a variety of chemical reactions, including cycloadditions and palladium-catalyzed arylations. bath.ac.ukbath.ac.ukchemrxiv.org This approach combines the high enantioselectivity of biocatalysts with the broad reactivity of chemocatalysts. nih.gov For example, the enantiopure cyclohexadienediols can be subjected to reactions such as acetonide protection, followed by further chemical modifications to construct complex natural products and their analogs. mdpi.comnih.gov This synergistic strategy allows for the efficient and stereocontrolled synthesis of molecules that would be challenging to produce using either biocatalysis or chemical synthesis alone. nih.gov
Chemical Approaches to Cyclohexadienediol Synthesis
The construction of the this compound framework through purely chemical means relies on a variety of powerful transformations. These methods are broadly categorized into direct dihydroxylation of cyclohexadiene systems and cycloaddition strategies that build the cyclic scaffold.
Regioselective and Stereoselective Chemical Dihydroxylation Methods
The direct dihydroxylation of a cyclohexadiene ring is a primary strategy for producing cyclohexadienediols. The key challenge lies in controlling the regioselectivity (which double bond reacts) and the stereoselectivity (the spatial orientation of the new hydroxyl groups).
The most common and reliable methods for this transformation involve syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. libretexts.org This is typically achieved using reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com
Osmium Tetroxide (OsO₄): Osmium tetroxide is a highly effective reagent for the syn-dihydroxylation of alkenes. masterorganicchemistry.com The reaction proceeds through a concerted cycloaddition mechanism, forming a cyclic osmate ester intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), to yield the cis-diol. libretexts.org The key features of this method are:
High Stereospecificity: The addition is exclusively syn, leading to a cis-diol.
Regioselectivity: In dienes, OsO₄ preferentially reacts with the most electron-rich double bond. masterorganicchemistry.com
Catalytic Variants: Due to the toxicity and expense of osmium tetroxide, catalytic versions of the reaction are common. A co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to reoxidize the osmium species, allowing for the use of only a catalytic amount of OsO₄. masterorganicchemistry.com
Potassium Permanganate (KMnO₄): Cold, alkaline potassium permanganate can also be used for syn-dihydroxylation. libretexts.org Similar to osmium tetroxide, the reaction is thought to proceed through a cyclic manganate (B1198562) ester intermediate. masterorganicchemistry.com However, KMnO₄ is a very strong oxidizing agent, and careful control of the reaction conditions (low temperature, basic pH) is crucial to prevent over-oxidation and cleavage of the resulting diol. libretexts.org While less expensive than OsO₄, it often gives lower yields due to this side reaction. libretexts.org
The choice between these reagents often depends on the specific substrate and the desired yield, with OsO₄ generally providing higher yields and better control. masterorganicchemistry.com
| Reagent | Mechanism | Stereochemistry | Key Considerations |
| Osmium Tetroxide (OsO₄) | Concerted cycloaddition via cyclic osmate ester. libretexts.orgmasterorganicchemistry.com | syn-addition (cis-diol). libretexts.org | High toxicity and cost; catalytic versions with co-oxidants like NMO are preferred. masterorganicchemistry.com |
| Potassium Permanganate (KMnO₄) | Formation of a cyclic manganate ester. masterorganicchemistry.com | syn-addition (cis-diol). libretexts.org | Prone to over-oxidation and C-C bond cleavage; requires cold, alkaline conditions. libretexts.org |
Cycloaddition Strategies in this compound Scaffolding
Cycloaddition reactions are powerful tools for ring formation, offering a convergent and often stereocontrolled route to complex cyclic systems. nih.govrsc.org These strategies are employed to construct the six-membered ring of the this compound or to build upon a pre-existing cyclohexadiene core.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. wikipedia.org When a cyclohexadiene acts as the diene component, the reaction produces a bicyclic adduct, providing a scaffold that can be further elaborated into complex structures. masterorganicchemistry.com
The reaction involves the breaking of three pi bonds and the formation of two new sigma bonds and one new pi bond. masterorganicchemistry.com The reactivity of cyclohexadienes in these cycloadditions can be influenced by steric hindrance, often requiring specific conditions to promote the desired annulation. nih.gov For instance, highly substituted cyclohexadienes have been shown to react with reactive heterodienophiles like singlet oxygen (¹O₂) and 4-substituted-1,2,4-triazoline-3,5-diones (TADs) to yield novel heterocyclic products with high selectivity. nih.gov The use of microwave irradiation has also been shown to dramatically reduce reaction times for Diels-Alder reactions compared to conventional heating. cem.com
A key aspect of the Diels-Alder reaction is its stereospecificity, which allows for the controlled formation of multiple stereocenters. wikipedia.org This has been exploited in the synthesis of numerous natural products. wikipedia.org
| Diene | Dienophile Example | Product Type | Reference |
| 1,3-Cyclohexadiene | Diethyl acetylene (B1199291) dicarboxylate | Bicyclic adduct | cem.com |
| Substituted Cyclohexadiene | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Heterocyclic cycloadduct | nih.gov |
| Substituted Cyclohexadiene | Acylnitroso compounds | Oxazine derivatives | nih.govresearchgate.net |
Intramolecular annulation refers to a ring-forming reaction where the reacting partners are tethered within the same molecule. This strategy is highly efficient due to reduced entropic costs and is a powerful method for constructing complex polycyclic systems. oregonstate.edunih.gov These reactions can be used to build the cyclohexadiene ring itself or to add rings to an existing cyclic precursor.
One prominent example is the intramolecular Diels-Alder (IMDA) reaction. Substrates like 5-vinyl-1,3-cyclohexadienes can undergo IMDA reactions to form caged tricyclic products. oregonstate.edu This highlights how a cyclohexadiene can be a precursor in an annulation reaction to build more complex frameworks.
Another approach involves transition-metal-catalyzed cyclizations. For example, palladium-catalyzed intramolecular reactions have been used to synthesize fused tricyclic indole (B1671886) derivatives from precursors containing an internal alkyne. encyclopedia.pub Similarly, palladium-catalyzed intramolecular additions of aryl iodides to ketones can produce bi- and tricyclic alcohol products with excellent stereoselectivity. beilstein-journals.org These methods demonstrate the power of intramolecular C-C bond formation to create complex scaffolds that can serve as precursors to highly functionalized this compound derivatives.
| Reaction Type | Catalyst/Conditions | Precursor Structure | Product |
| Intramolecular Diels-Alder (IMDA) | Thermal (heating) | 5-Vinyl-1,3-cyclohexadiene | Tricyclo[3.2.1.0²,⁷]oct-3-ene |
| Palladium-Catalyzed Annulation | Pd(PPh₃)₄ | γ-Ketoester with aryl iodide moiety | Bicyclic/Tricyclic tertiary alcohol |
| Larock Indole Annulation | Pd(OAc)₂ / PPh₃ | Internal alkyne tethered to ortho-iodoaniline | Fused tricyclic indole |
Advanced Reactivity and Transformations of Cyclohexadienediol Scaffolds
Diastereoselective Reactions and Reaction Sequences
The inherent chirality and conformational biases of cyclohexadienediol derivatives provide a strong platform for diastereoselective reactions, where the existing stereocenters direct the formation of new ones. This stereocontrol is fundamental to their application in the synthesis of complex natural products and pharmaceuticals.
One of the most common diastereoselective transformations is epoxidation. The hydroxyl groups can direct the epoxidizing agent to a specific face of the diene system, often through hydrogen bonding. For instance, the epoxidation of a protected diol can proceed with high diastereoselectivity, where a bulky silyl (B83357) group can shield one face of the cyclohexadiene, forcing the peracid to attack from the opposite face, resulting in a single diastereomer. researchgate.net
Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, are highly stereocontrolled. fiveable.mewikipedia.org The facial selectivity of the cycloaddition is dictated by the substituents on the this compound ring. Chiral auxiliaries or catalysts can be employed to achieve high levels of diastereoselectivity in these transformations, leading to the formation of complex polycyclic systems with multiple contiguous stereocenters. nih.gov The stereochemical outcome of these reactions is often predictable, allowing for the rational design of synthetic routes to target molecules with specific stereochemistry.
Recent research has also focused on developing one-pot organocatalytic sequences to generate highly functionalized cyclohexanes with multiple stereocenters. These methods often involve a series of Michael additions and aldol (B89426) reactions, where the stereochemistry of each step is controlled to produce a single diastereomer. nih.gov
| Reaction Type | Reagents/Catalyst | Key Feature | Diastereomeric Ratio (d.r.) |
| Epoxidation | m-CPBA | Directed by bulky silyl protecting group | Single diastereomer researchgate.net |
| Diels-Alder | Chiral Imidazolidinones | Catalyst-controlled facial selectivity | >99.5:0.5 researchgate.net |
| Michael-Michael-1,2-Addition | Amino-squaramide catalyst | One-pot sequential organocatalysis | >30:1 nih.gov |
Enantioselective Ring Opening and Functionalization
The desymmetrization of meso-cyclohexadienediol derivatives through enantioselective ring-opening reactions is a powerful strategy for accessing chiral, non-racemic building blocks. scielo.org.mx This approach leverages chiral catalysts to differentiate between two enantiotopic halves of a symmetrical molecule, installing chirality in a single, highly controlled step.
Catalytic, enantioselective ring-opening of meso-epoxides derived from cyclohexadiene is a prominent example. scielo.org.mx Chiral ligand-metal complexes can catalyze the addition of various nucleophiles, such as azides or organometallic reagents, to one of the two equivalent electrophilic carbons of the epoxide. This process generates highly enantioenriched products that can be further elaborated into complex molecules. For example, chromium(III) Salen complexes have been shown to be effective catalysts for the asymmetric ring opening of meso-epoxides with trimethylsilyl (B98337) azide (B81097), yielding azido (B1232118) alcohols with excellent enantioselectivity (up to 99% ee). scielo.org.mx
Another significant advancement is the asymmetric ring opening/cross metathesis (AROCM) of di-oxygenated cyclobutenes, which can be conceptually extended to this compound systems. nih.govscispace.com This method uses a chiral ruthenium catalyst to effect a ring-opening metathesis reaction with a partner olefin, creating a new stereocenter with high enantioselectivity. The resulting products are functionally rich and can serve as versatile intermediates in synthesis. nih.govscispace.com
The direct enantioselective functionalization of the diene moiety is also an area of active research. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of cyclohexadienone-type structures, which can be derived from cyclohexadienediols. nih.gov These reactions, including Michael additions and Friedel-Crafts alkylations, allow for the introduction of various substituents with high enantiocontrol. nih.gov
| Reaction | Catalyst System | Nucleophile/Reagent | Enantiomeric Excess (ee) |
| Asymmetric Epoxide Ring Opening | Cr(III) Salen Complex | Trimethylsilyl azide | Up to 99% scielo.org.mx |
| Asymmetric Ring Opening/Cross Metathesis | Chiral Ruthenium Complex | Partner Olefin | 89–99% nih.gov |
| Organocatalytic Michael Addition | Chiral Amine | Various Nucleophiles | High |
| Ytterbium-catalyzed Diels-Alder | Ytterbium-catalyst | Dienophile | >99% researchgate.netnih.gov |
Derivatization Strategies for Enhancing Synthetic Utility
The synthetic utility of cyclohexadienediols can be significantly expanded through strategic derivatization of their functional groups. These modifications can alter the reactivity of the scaffold, enable new transformations, and facilitate the synthesis of a broader range of complex molecules.
The two hydroxyl groups of this compound are key handles for derivatization. They can be protected, activated, or transformed to suit the needs of a particular synthetic sequence.
Protection: Protection of the hydroxyl groups is often the first step in a synthetic route. Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), are commonly used protecting groups. nih.gov The choice of protecting group can influence the stereochemical outcome of subsequent reactions by altering the steric environment of the ring. For instance, bulky silyl groups can direct the facial selectivity of epoxidations or cycloadditions. researchgate.net Acetals and ketals are also used to protect the diol moiety, often locking the ring into a specific conformation, which can enhance stereocontrol in subsequent transformations.
Activation: The hydroxyl groups can be activated for nucleophilic substitution by converting them into better leaving groups, such as tosylates or mesylates. This allows for the introduction of a wide range of nucleophiles, expanding the diversity of accessible structures.
Oxidation: Selective oxidation of one or both hydroxyl groups provides access to valuable intermediates. For example, enzymatic dehydrogenation can convert cis-diols into catechols or chiral α-ketols. manchester.ac.uk This transformation is often highly regio- and stereoselective. manchester.ac.uk Chemical oxidation methods can also be employed to generate ketones, which can then undergo further functionalization.
The conjugated diene system of this compound is a hub of reactivity, participating in a variety of transformations that allow for the construction of complex molecular architectures.
Cycloaddition Reactions: The diene readily undergoes [4+2] cycloadditions (Diels-Alder reactions) with a wide range of dienophiles to form bicyclic structures. fiveable.mewikipedia.org These reactions are often highly stereoselective, and the use of chiral dienophiles or catalysts can render them enantioselective. The resulting bicyclic adducts are valuable intermediates for the synthesis of natural products. Intramolecular Diels-Alder reactions are also possible, providing rapid access to complex polycyclic systems.
Epoxidation and Dihydroxylation: The double bonds of the diene can be selectively functionalized. Epoxidation, as mentioned earlier, is a key transformation. Dihydroxylation of the remaining double bond can lead to the formation of tetrols with multiple stereocenters. The stereochemical outcome of these reactions can often be controlled by the existing stereochemistry of the ring and the choice of reagents.
Metathesis Reactions: The diene can participate in various metathesis reactions, such as ring-opening metathesis polymerization (ROMP) or cross-metathesis (CM), to form new carbon-carbon bonds and access a diverse array of structures.
Cascade and Tandem Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. wikipedia.orgbaranlab.org this compound scaffolds are excellent substrates for designing such sequences, as their multiple functional groups can be orchestrated to react in a predetermined order, rapidly building molecular complexity.
A notable example involves an initial oxidative functionalization of the diol, followed by a cascade of cyclizations. For instance, oxidation of a monomeric ketone derived from a this compound can lead to a dimerization and subsequent cyclization cascade to form complex polycyclic natural products. 20.210.105
Tandem reactions involving the diene moiety are also prevalent. A Diels-Alder reaction can be followed by an intramolecular cyclization, or a ring-opening metathesis can be followed by a ring-closing metathesis. These sequences can efficiently construct intricate molecular frameworks from simple starting materials. For example, a tandem aldol condensation/Diels-Alder sequence has been developed for the one-pot synthesis of polysubstituted decalins. researchgate.net
Furthermore, cascade sequences can be initiated by the ring-opening of a derivative. For example, a Heck reaction can trigger the ring-opening of a cyclopropyl (B3062369) diol derivative, leading to a cascade of rearrangements and bond formations. nih.gov The development of these complex reaction sequences is a testament to the versatility of the this compound scaffold and its importance in modern synthetic chemistry. These elegant and efficient processes not only shorten synthetic routes but also often enhance stereocontrol. 20.210.105
Applications of Cyclohexadienediol in Complex Molecule and Natural Product Synthesis
Chiral Pool Synthesis Using Cyclohexadienediols as Key Building Blocks
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural compounds as starting materials to construct complex chiral molecules. cis-Cyclohexadienediols, produced with high enantiomeric excess through the microbial dioxygenase-catalyzed oxidation of arenes, are exemplary chiral building blocks. This chemoenzymatic approach provides access to homochiral synthons that possess a unique combination of functionalities, making them highly valuable in asymmetric synthesis.
The utility of these diols stems from their predictable stereochemistry and the potential for a multitude of chemical transformations. The cis-diol unit, along with the diene system, allows for a variety of diastereoselective reactions, including epoxidation, dihydroxylation, and cycloaddition, enabling the controlled introduction of new stereocenters. This high degree of stereocontrol is crucial for the efficient synthesis of target molecules with multiple chiral centers. The microbial oxidation of substituted benzenes can produce a range of enantiopure cyclohexadienediols, each serving as a starting point for different synthetic targets.
The strategic application of these building blocks has been demonstrated in the synthesis of numerous natural products and their analogues. The ability to generate complex, stereochemically defined structures from simple aromatic precursors underscores the power of combining biocatalysis with traditional organic synthesis.
Interactive Table: Examples of Chiral Pool Synthesis Starting from Cyclohexadienediols
| Starting Arene | Resulting Cyclohexadienediol | Target Molecule Class | Reference(s) |
| Toluene (B28343) | Methyl-cyclohexadienediol | Conduritol Derivatives | |
| Chlorobenzene (B131634) | Chloro-cyclohexadienediol | Sphingosine (B13886), Conduritols | |
| Bromobenzene (B47551) | Bromo-cyclohexadienediol | Conduritol C, Inositols | |
| Benzene (B151609) | cis-3,5-Cyclohexadiene-1,2-diol | Inositol (B14025) Phosphates, Pinitol | |
| 1,3-Dibromobenzene | 1,3-Dibromo-cyclohexadienediol | Narciclasine (B1677919), Lycoricidine (B35470) |
Total Synthesis of Biologically Relevant Molecules
The unique structural features of cyclohexadienediols have been exploited in the total synthesis of a diverse range of biologically active molecules. Their pre-defined stereochemistry and versatile functionality allow for concise and efficient synthetic routes.
Conduritols are a class of cyclohexene-tetrols, some of which exhibit interesting biological activities, including glycosidase inhibition. Chemoenzymatic strategies starting from cyclohexadienediols have proven to be highly effective for the enantioselective synthesis of various conduritol isomers. For instance, the synthesis of (-)-conduritol C and its analogues has been achieved in a few steps from the corresponding substituted cis-1,2-cyclohexadienediols obtained via microbial oxidation of arenes like toluene and bromobenzene.
A general and efficient method for preparing conduritol C derivatives involves a four-step sequence starting from the homochiral diol. This strategy leverages the enzymatic cis-dihydroxylation to establish the initial two stereocenters. Subsequent chemical transformations, such as epoxidation and regioselective ring-opening, allow for the introduction of the remaining hydroxyl groups with complete stereocontrol. The absolute stereochemistry of the final conduritol derivatives is thus directly dictated by the chirality of the initial this compound and the stereoselectivity of the subsequent reactions.
Inositols and their phosphorylated derivatives are crucial components of cellular signaling pathways, while other cyclitols exhibit a range of biological activities. Cyclohexadienediols serve as excellent precursors for the synthesis of these complex polyhydroxylated carbocycles. The synthesis of D-myo-inositol 1,4,5-trisphosphate and D-myo-inositol 1-phosphate has been successfully achieved starting from cis-3,5-cyclohexadiene-1,2-diol, which is derived from the microbial oxidation of benzene.
The synthetic strategy typically involves a series of stereocontrolled functional group manipulations of the this compound core. By carefully choosing the sequence of reactions, such as epoxidation, dihydroxylation, and phosphorylation, various inositol isomers and their analogues can be accessed. This approach offers significant flexibility, allowing for the preparation of novel analogues for biological evaluation by intercepting intermediates and introducing different functional groups. For instance, the synthesis of fagopyritol β-analogues was achieved through a chemoenzymatic approach starting with the microbial oxidation of bromobenzene to produce a homochiral cis-cyclohexadienediol.
Sphingosines are fundamental components of sphingolipids, which are essential molecules in cell membranes involved in signal transduction. The synthesis of all four stereoisomers of C₁₈-sphingosine has been accomplished using homochiral cyclohexadiene-cis-1,2-diol derived from the biocatalytic oxidation of chlorobenzene.
The synthetic route takes advantage of the defined stereochemistry of the diol to control the configuration of the final sphingosine product. Key steps in the synthesis involve the regioselective opening of epoxide intermediates with azide (B81097) ions, which sets the stereochemistry at two of the chiral centers of the sphingosine backbone. The cyclohexene (B86901) ring is then oxidatively cleaved to liberate the sphingosine chain. This chemoenzymatic approach provides a versatile and efficient method for accessing all stereoisomers of sphingosine from a common chiral precursor.
The Amaryllidaceae alkaloids are a large family of structurally diverse natural products, many of which exhibit significant biological activities. Galanthamine, for example, is a well-known drug used for the treatment of Alzheimer's disease. The total synthesis of these complex alkaloids has been a long-standing challenge for synthetic chemists.
Cyclohexadienediols have been successfully employed as chiral starting materials in the synthesis of Amaryllidaceae alkaloids. For instance, a synthesis of (+)-galanthamine utilized a biocatalytically generated cis-cyclohexadienediol as the homochiral starting material. In another example, the synthesis of narciclasine and lycoricidine was achieved starting from a this compound obtained from the whole-cell fermentation of 1,3-dibromobenzene. This key intermediate was then subjected to a hetero-Diels-Alder reaction to construct the core structure of the alkaloids. The use of these enzymatically derived diols provides a powerful entry into the enantioselective synthesis of this important class of natural products.
The versatility of cyclohexadienediols as chiral building blocks extends to the synthesis of a variety of other natural products. For example, an efficient and enantiodivergent synthesis of both (+)- and (-)-pinitol, a cyclitol with interesting biological properties, has been developed from a common this compound precursor. This approach showcases the ability to access both enantiomers of a target molecule from a single chiral starting material through strategic synthetic manipulations.
More recently, this compound derivatives have been utilized as valuable chiral intermediates in the synthesis of complex
Development of Advanced Synthetic Intermediates
Cyclohexadienediols, particularly their chiral forms obtained through biocatalysis, are highly valued as versatile starting materials for the creation of advanced synthetic intermediates. researchgate.net Their unique stereochemistry and dense functionality provide a powerful platform for the efficient construction of complex molecular architectures. The chemoenzymatic approach, which often utilizes dioxygenase enzymes to convert substituted arenes into enantiopure cis-diols, is a cornerstone of this strategy. researchgate.netmdpi.com This method establishes key stereocenters early in a synthetic sequence, which can then be elaborated into a variety of valuable intermediates.
A primary application of this compound scaffolds is in the synthesis of cyclitols and their derivatives, such as conduritols and inositols. For instance, the enzymatic asymmetrization of cis-cyclohexa-3,5-diene-1,2-diol (B100122) can produce both (-)- and (+)-conduritol F. Further chemical manipulations, such as epoxidation, osmylation, and ozonolysis, allow for the stereo- and regioselective introduction of additional hydroxyl groups, leading to a diverse array of medically relevant cyclitol derivatives. researchgate.net
Halogenated cyclohexadienediols, such as (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol and its iodo- and chloro-analogs, serve as particularly useful intermediates. researchgate.net The halogen atom not only provides a handle for further functionalization through cross-coupling reactions but also influences the reactivity of the diene system. researchgate.net For example, these halo-diols are precursors to chiral enones, which are highly functionalized synthons used in the total synthesis of complex natural products like forskolin (B1673556) and avermectins. researchgate.net Stille cross-coupling reactions with organostannanes have been successfully performed on these diol derivatives to introduce new carbon-carbon bonds, expanding their synthetic utility. researchgate.net These intermediates have proven crucial in the enantiodivergent syntheses of natural products, including Amaryllidaceae alkaloids and morphine alkaloids, which have shown promising anti-tumor activities. osi.lv
The table below summarizes key advanced intermediates derived from this compound and their synthetic applications.
| Intermediate Class | Specific Example | Synthetic Method from this compound | Application / Significance |
| Conduritols | (-)-Conduritol C | Chemoenzymatic synthesis from substituted benzenes followed by stereoselective reactions. researchgate.netmdpi.com | Glycosidase inhibitors, chiral building blocks. |
| Inositols | D-chiro-inositol | Hydrolysis of epoxides derived from halogenated diols. | Biologically significant molecules, second messengers. |
| Chiral Enones | Brominated epoxycyclohexenones | Oxidation and rearrangement of brominated cyclohexadienediols. researchgate.net | Precursors for the total synthesis of natural products (e.g., forskolin, avermectins). researchgate.net |
| Allylated Diols | Allylbenzene cis-dihydrodiol | Palladium-catalyzed Stille reaction of halo-cyclohexadienediols with allyltributyltin. researchgate.net | Introduction of allyl groups for further elaboration in natural product synthesis. |
| Heterocyclic Precursors | Dihydroisoquinolones | Rhodium-catalyzed C-H activation and coupling with alkene precursors derived from diols. osi.lv | Synthesis of alkaloids and other nitrogen-containing heterocycles. osi.lv |
Applications in Polymer Chemistry and Materials Science
The unique structure of this compound has been harnessed in the field of polymer chemistry, primarily for the synthesis of conjugated polymers. These materials are of significant interest in materials science due to their unique electronic and photophysical properties, which make them suitable for applications in optoelectronic devices. dtic.milnovapublishers.com
A notable application is the use of this compound derivatives as monomers for the synthesis of poly(para-phenylene) (PPP) and poly(arylenevinylene) (PAV) derivatives. dtic.mildtic.mil The synthesis often proceeds via a precursor polymer route. For example, transition-metal catalysts have been used to polymerize cis-5,6-dihydroxy-1,3-cyclohexadiene (DHCD) derivatives to create a 1,4-linked precursor polymer. dtic.mil This precursor can then be aromatized, often through acid catalysis or thermolysis, to yield the final conjugated PPP. dtic.mil This method allows for control over the polymer structure, which is crucial for its final properties. dtic.mil
Similarly, poly(arylenevinylene)s have been prepared using a precursor route starting from a cyclohexadiene monomer. dtic.mil These polymers exhibit interesting properties, and certain derivatives have been successfully used to fabricate photo-emitting diodes (LEDs). dtic.mil A key advantage of using this compound-derived monomers is the ability to tune the properties of the resulting polymer. By introducing substituents, such as halogens, onto the cyclohexadiene ring, the emission spectrum of the final conjugated polymer can be modified. dtic.mil For instance, solutions of these conjugated polymers have been observed to glow yellow-orange under UV irradiation, and electroluminescent devices fabricated from these materials have shown promising quantum efficiencies. dtic.mil
Ring-opening metathesis polymerization (ROMP) is another powerful technique employed for polymerizing this compound derivatives, particularly bicyclic adducts formed from the diol. dtic.mil This "living" polymerization method offers excellent control over the polymer's molecular weight and molecular weight distribution. dtic.mil
The table below provides an overview of polymers synthesized using this compound and their characteristics.
| Polymer Type | Monomer | Polymerization Method | Key Properties / Applications |
| Poly(para-phenylene) (PPP) | cis-5,6-dihydroxy-1,3-cyclohexadiene (DHCD) derivatives | Transition-metal catalyzed polymerization followed by aromatization. dtic.mil | Conjugated polymer, potential for electronic applications. |
| Poly(arylenevinylene) (PAV) | ICI cyclohexadiene monomer | Precursor route, often involving elimination reactions. dtic.mil | Electroluminescence, fabrication of photo-emitting diodes (LEDs). dtic.mil |
| Substituted PAVs | Halogenated this compound derivatives | Precursor route. dtic.mil | Tunable emission spectra for optoelectronic devices. dtic.mil |
| Polynaphthalene vinylenes | Bicyclic adducts of this compound | Ring-Opening Metathesis Polymerization (ROMP). dtic.mil | Controlled molecular weight, potential for block copolymers. dtic.mil |
While the primary application in materials science has been in conjugated polymers for electronics, the versatile chemistry of this compound suggests potential for broader use in creating functional materials, such as advanced resins, composites, or materials for biomedical applications, though these areas are less explored. mdpi.comazonano.com
Mechanistic Investigations of Cyclohexadienediol Formation and Reactivity
Enzymatic Mechanism of Aromatic Dioxygenases
The biotransformation of simple aromatic hydrocarbons into chiral cis-1,2-dihydrodiols is catalyzed by a class of bacterial multicomponent enzymes known as Rieske non-heme iron dioxygenases. These enzyme systems are central to the aerobic degradation pathways of aromatic compounds. The mechanism is a sophisticated catalytic cycle involving precise electron transfer and the stereospecific activation of molecular oxygen.
A defining characteristic of Rieske dioxygenases is their ability to catalyze the syn-stereospecific addition of both atoms of molecular oxygen (O₂) to the aromatic nucleus, yielding a cis-dihydrodiol product. This stands in contrast to most chemical oxidation methods, which typically produce racemic mixtures or trans-diols. The reaction is highly enantioselective, with the specific stereochemistry of the product being dependent on the parent substrate and the specific dioxygenase enzyme.
For instance, the oxidation of monosubstituted benzenes by toluene (B28343) dioxygenase (TDO) from Pseudomonas putida UV4 consistently yields cis-diols with a (1S,2R)-configuration at the newly formed stereocenters. The enzyme's active site pocket orients the substrate in a predetermined manner relative to the activated oxygen species, ensuring that the attack occurs on a specific face of the aromatic ring and at specific carbons. This precise control results in the formation of a single enantiomer with high optical purity, making these compounds invaluable chiral building blocks for asymmetric synthesis.
Table 1: Stereospecific Products of Toluene Dioxygenase (TDO) Catalysis
| Substrate | Product Name | Absolute Stereochemistry |
|---|---|---|
| Benzene (B151609) | cis-1,2-Dihydroxy-3,5-cyclohexadiene | (1S,2R) |
| Toluene | cis-1,2-Dihydroxy-3-methyl-3,5-cyclohexadiene | (1S,2R) |
| Chlorobenzene (B131634) | cis-1,2-Dihydroxy-3-chloro-3,5-cyclohexadiene | (1S,2R) |
| Iodobenzene | cis-1,2-Dihydroxy-3-iodo-3,5-cyclohexadiene | (1S,2R) |
The dihydroxylation reaction requires two electrons, which are supplied by NAD(P)H. The transfer of these electrons to the terminal oxygenase component is a highly regulated, sequential process mediated by two other protein components:
Reductase: A flavoprotein containing a FAD cofactor and a plant-type [2Fe-2S] cluster. It initiates the process by accepting a two-electron hydride from NAD(P)H.
Ferredoxin: A small protein containing a Rieske-type [2Fe-2S] cluster. It acts as a mobile electron shuttle, accepting single electrons from the reductase and transferring them to the oxygenase.
Oxygenase: The catalytic component, typically an (αβ)₃ hexamer. Each α-subunit contains the active site, which consists of a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron (Fe(II)) center.
The catalytic cycle proceeds as follows:
The aromatic substrate binds to the Fe(II) center in the active site of the oxygenase.
This binding event triggers a conformational change that increases the redox potential of the oxygenase's Rieske cluster, facilitating the acceptance of the first electron from the reduced ferredoxin.
Molecular oxygen (O₂) then binds to the active site Fe(II) center.
The transfer of a second electron from ferredoxin reduces the Fe(II)-O₂ complex to a highly reactive, putative Fe(III)-peroxo or Fe(V)-oxo species.
This powerful oxidant attacks the bound aromatic substrate, leading to the concerted or near-concerted formation of two new C-O bonds and the generation of the cis-diol product.
The cyclohexadienediol product is released, regenerating the enzyme for the next catalytic cycle.
The substrate specificity of a given dioxygenase is determined by the architecture of its active site pocket. Residues lining this pocket dictate which substrates can bind and in what orientation. This natural specificity can be rationally altered through protein engineering techniques like site-directed mutagenesis and directed evolution.
By modifying key amino acid residues, researchers can expand the substrate range of an enzyme, alter its regioselectivity, or even enhance its catalytic efficiency. For example, in toluene dioxygenase (TDO), the active site is relatively small and hydrophobic. Mutating bulky hydrophobic residues (e.g., Isoleucine, Phenylalanine) to smaller ones (e.g., Alanine, Valine) can create space to accommodate larger or more polar substrates that are not processed by the wild-type enzyme. This strategy has been successfully used to generate novel, highly functionalized cyclohexadienediols from previously unreactive aromatic precursors.
Table 2: Examples of Toluene Dioxygenase (TDO) Active Site Mutations and Their Effects
| Enzyme Variant | Mutation(s) | Altered Activity/Substrate Range | Reference Finding |
|---|---|---|---|
| TDO-I209A | Isoleucine-209 → Alanine | Increased rate of indole (B1671886) oxidation to indigo (B80030). | Alters substrate positioning, favoring the formation of indigo precursor. |
| TDO-F352V | Phenylalanine-352 → Valine | Altered regioselectivity for biphenyl (B1667301) oxidation. | The smaller valine residue changes how biphenyl sits (B43327) in the active site, favoring dihydroxylation on the alternate ring. |
| TDO-V260A/F352V | Valine-260 → Alanine & Phenylalanine-352 → Valine | Enables oxidation of larger polycyclic aromatic hydrocarbons (PAHs). | Multiple mutations synergistically expand the active site cavity to accommodate bulkier substrates. |
Reaction Mechanisms of Chemical Transformations
The chiral this compound scaffold, with its unique combination of stereocenters and reactive double bonds, is a powerful intermediate for organic synthesis. The mechanisms of its subsequent transformations are key to harnessing its synthetic potential.
Cyclohexadienediols are excellent dienes for [4+2] cycloaddition reactions (Diels-Alder reactions). The inherent C₂-symmetry of the diene system and the stereochemistry of the diol groups provide a powerful means of controlling the facial selectivity of the cycloaddition. To enhance solubility in organic solvents and prevent unwanted side reactions, the diol is typically protected, often as an acetonide or bis-silyl ether.
The mechanism involves the concerted reaction of the diene with a dienophile. The stereochemical outcome is dictated by the approach of the dienophile to one of the two faces of the diene. The bulky protected diol group often directs the dienophile to the opposite face, leading to high levels of diastereoselectivity. For example, the reaction of the acetonide-protected diol derived from benzene with N-phenylmaleimide proceeds via an exo-transition state to yield a single diastereomer of the bicyclic adduct. This transfer of stereochemical information from the starting diol to the complex adduct is a cornerstone of its utility in synthesis.
Table 3: Stereochemical Outcomes in Diels-Alder Reactions of a Protected Benzene-Diol
| Protected Diene | Dienophile | Major Product Type | Key Mechanistic Feature |
|---|---|---|---|
| Acetonide of (1S,2R)-Benzene-diol | N-Phenylmaleimide | exo-Adduct | Steric hindrance from the acetonide group favors the exo approach of the dienophile. |
| Acetonide of (1S,2R)-Benzene-diol | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Bicyclo[2.2.2]octatriene adduct | Symmetrical dienophile reacts to form a highly functionalized bicyclic system, retaining the original stereocenters. |
| Acetonide of (1S,2R)-Benzene-diol | Singlet Oxygen (¹O₂) | Endoperoxide | [4+2] cycloaddition with oxygen, directed by the diol, to form a bicyclic peroxide, a precursor to conduritols. |
The this compound ring can be mechanistically manipulated to either open into functionalized acyclic chains or cyclize into new ring systems.
Ring-Opening Mechanisms: Oxidative cleavage of the double bonds provides a powerful route to acyclic compounds with multiple, well-defined stereocenters. A common method is ozonolysis followed by a reductive or oxidative workup. The mechanism involves the [3+2] cycloaddition of ozone to a double bond to form a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent cleavage yields aldehydes, ketones, or carboxylic acids. For example, the ozonolysis of the protected benzene-diol derivative yields a C₆ dialdehyde (B1249045) precursor, which can be further elaborated into rare sugars or other polyol natural products. The stereochemistry of the original diol is directly translated to the stereocenters of the acyclic product.
Cyclization and Rearrangement Mechanisms:
Acid-Catalyzed Aromatization: Treatment of a this compound with acid readily induces dehydration. The mechanism involves protonation of a hydroxyl group, which leaves as water to form a resonance-stabilized carbocation. Subsequent loss of a proton from this intermediate leads to the formation of a stable aromatic ring, yielding a phenol.
Intramolecular Cyclization: The diol and olefin functionalities can participate in intramolecular reactions. For instance, epoxidation of one of the double bonds with an agent like m-CPBA generates an epoxide. The proximate hydroxyl group can then act as an internal nucleophile. Under basic or acidic conditions, this hydroxyl can attack the epoxide in an Sₙ2-type mechanism, leading to the formation of a new tetrahydrofuran (B95107) ring fused to the six-membered ring. This strategy is instrumental in the synthesis of complex polyether-containing natural products.
Computational and Theoretical Approaches in Cyclohexadienediol Research
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of cyclohexadienediols. researchgate.netnumberanalytics.com These methods can accurately predict molecular geometries, bond lengths, and angles, which are crucial for understanding the reactivity and stability of these compounds. For instance, DFT calculations have been used to analyze the unexpected stereoselectivity in the Diels-Alder reaction of a protected cis-cyclohexadienediol. researchgate.net The calculations, using the B3LYP functional and 6-31+G(d,p) basis set, successfully identified the major adducts and provided a product ratio in close agreement with experimental results. researchgate.net
Furthermore, quantum chemical calculations offer insights into the electronic properties that govern reaction pathways. Analysis of frontier molecular orbitals can reveal whether a reaction follows a normal or inverse electron demand, and reactivity indices can further support these findings. researchgate.net Natural bond orbital (NBO) analysis is another powerful tool that can be used to understand the stabilization energies of forming bonds and the interactions between molecules and solvents. researchgate.net
Below is a table summarizing key applications of quantum chemical calculations in cyclohexadienediol research:
| Application | Methodology | Key Findings | Reference |
| Stereoselectivity of Diels-Alder Reaction | DFT (B3LYP/6-31+G(d,p)) | Predicted product ratios consistent with experimental data; identified electrostatic interactions and steric hindrance as key controlling factors. | researchgate.net |
| Electronic Structure Analysis | Frontier Molecular Orbitals, Reactivity Indices | Determined the electron demand of reactions and analyzed electron displacement. | researchgate.net |
| Bond Stability and Interactions | Natural Bond Orbital (NBO) Analysis | Quantified the stabilization energy of forming C-N bonds and their interaction with solvents. | researchgate.net |
| Reaction Mechanism Studies | DFT, Ab initio MO methods | Investigated concerted versus stepwise mechanisms in cycloaddition reactions. | researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the behavior of this compound and its complexes over time. ebsco.com These simulations model the forces and motions of atoms and molecules, offering insights into conformational changes, solvent effects, and the stability of enzyme-substrate complexes. ebsco.commdpi.com
MD simulations are particularly valuable for understanding how these molecules behave in a biological environment, such as within the active site of an enzyme or in aqueous solution. researchgate.netyoutube.com By simulating the system's trajectory, researchers can observe how interactions change over time, identify stable binding modes, and understand the role of flexibility in molecular recognition. mdpi.comlasalle.mx For example, MD simulations can be used to analyze the formation of inclusion complexes with cyclodextrins, providing information that is difficult to obtain by other means. mdpi.comnih.gov The process typically begins with an initial structure, followed by energy minimization and the calculation of forces to generate a trajectory of the system's evolution. nih.gov
Key insights from MD simulations in the context of this compound research include:
Conformational Analysis: Understanding the flexibility and preferred shapes of this compound derivatives.
Solvation Effects: Studying how the surrounding solvent molecules influence the structure and reactivity of the compound.
Enzyme-Ligand Stability: Assessing the stability of the complex formed between a this compound and an enzyme over the simulation time. lasalle.mx
Docking Studies and Enzyme-Substrate Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound research, docking studies are crucial for understanding how these molecules interact with enzymes, particularly dioxygenases. researchgate.netfrontiersin.org These studies can rationalize the observed stereoselectivity of enzymatic reactions and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. frontiersin.orgmdpi.com
Programs like AutoDock Vina are commonly used to perform these simulations, providing binding energy values and predicting the proximity of the substrate's reactive sites to the enzyme's catalytic center. frontiersin.orgfrontiersin.org For example, docking studies of quinoline (B57606) and its derivatives with toluene (B28343) dioxygenase (TDO) have successfully rationalized the stereoselective cis-dihydroxylation of the carbocyclic ring. frontiersin.orgfrontiersin.org These in silico results can guide further experimental work, such as the design of enzyme mutants with altered selectivity. researchgate.net
The table below highlights findings from docking studies involving this compound-related compounds and enzymes:
| Enzyme | Substrate | Docking Program | Key Findings | Reference |
| Toluene Dioxygenase (TDO) | Quinoline, 2-Chloroquinoline (B121035) | AutoDock Vina | Rationalized stereoselective cis-dihydroxylation; identified key edge-to-face interactions. | frontiersin.orgfrontiersin.org |
| Toluene Dioxygenase (TDO) | Monocyclic Arenes | AutoDock Vina | Predicted preferential binding modes and correlated them with experimental outcomes. | frontiersin.org |
| Biphenyl (B1667301) Dioxygenases | Polycyclic Aromatic Hydrocarbons (PAHs) | Not Specified | Showed good binding affinity for PAHs with 2–4 benzene (B151609) rings. | researchgate.netresearchgate.net |
| Naphthalene (B1677914) Dioxygenase | Polycyclic Aromatic Hydrocarbons (PAHs) | Not Specified | Demonstrated the enzyme's ability to accommodate highly aromatic PAHs. | researchgate.netresearchgate.net |
Computational Modeling of Dioxygenase Activity and Specificity
Computational models play a significant role in understanding and predicting the activity and specificity of dioxygenase enzymes that produce cyclohexadienediols. researchgate.net These models can range from static representations of the enzyme's active site to more complex dynamic simulations that account for substrate binding and product release. researchgate.netacs.org
By creating a computational model of a dioxygenase's active site, researchers can analyze its architecture and the interactions with different substrates. researchgate.net This allows for the rationalization of experimental observations, such as the yield and selectivity of biotransformations. For example, a computational model of toluene dioxygenase (TDO) explained the observed trend in benzylic hydroxylation yields for monosubstituted arenes by considering London dispersion interactions and steric clashes within the active site. researchgate.net
Furthermore, these models can be used to develop predictive tools. An "affinity index" has been developed based on computational results to quantitatively indicate the orientation preference for substrates in the TDO active site, successfully predicting the orientation of para-disubstituted benzenes. researchgate.net Such models are crucial for understanding the substrate specificity of these enzymes and for guiding protein engineering efforts to create biocatalysts with novel activities. asm.org
Theoretical Insights into Reaction Pathways and Transition States
Theoretical calculations are essential for mapping out the potential energy surfaces of chemical reactions involving this compound, providing detailed insights into reaction pathways and the structures of transition states. researchgate.netnih.gov These studies can differentiate between concerted and stepwise mechanisms and calculate the activation energies associated with different pathways. researchgate.netacs.org
For instance, theoretical studies on the dimerization of cyclohexadiene have explored both ground-state and triplet-state reaction pathways using DFT methods. nih.gov These calculations revealed that the reaction proceeds through stepwise mechanisms involving the formation of biradical intermediates. nih.gov Similarly, the Diels-Alder reaction has been extensively studied computationally, with calculations showing that while a concerted pathway is often favored, stepwise mechanisms can become competitive, especially with more activated reactants or in the presence of a catalyst. acs.org
The energy required to distort the reactants into their transition state geometries, known as the activation strain or distortion energy, is a key factor in determining the activation barrier. researchgate.net By analyzing how these energies change along the reaction coordinate, researchers can gain a deeper understanding of the factors that control reactivity. researchgate.net
Development of Predictive Models for Stereoselectivity
A significant goal of computational chemistry in this field is the development of predictive models for stereoselectivity. numberanalytics.comrsc.org These models aim to forecast the stereochemical outcome of a reaction based on the structures of the reactants and catalysts. numberanalytics.com By combining quantum chemical calculations, molecular mechanics, and sometimes machine learning, these tools can provide valuable guidance for synthetic chemists. numberanalytics.comrsc.org
For example, computational models have been developed to explain the stereoselectivity of Diels-Alder reactions involving this compound derivatives. researchgate.netacs.org These models can attribute the observed selectivity to specific interactions, such as weak hydrogen bonds between the dienophile and the diene in the transition state. acs.org Similarly, in enzymatic reactions, predictive models can be built based on docking studies and an understanding of the enzyme's active site. researchgate.netsemanticscholar.org A robust predictive model for the regio- and stereoselectivity of benzoate (B1203000) dioxygenase has been developed, aiding in the understanding of its unusual ipso,ortho-dihydroxylation activity. semanticscholar.org The ongoing development of these predictive tools is crucial for navigating the vast chemical space and for the rational design of stereoselective syntheses. rsc.org
Future Directions and Emerging Research Avenues
Expansion of Substrate Diversity for Biocatalytic Production
The biocatalytic production of cyclohexadienediols, primarily through Rieske non-heme iron dioxygenases (RDOs), has traditionally focused on a limited range of simple aromatic compounds. However, current research is actively pushing these boundaries to include a more diverse array of substrates, thereby generating a wider variety of chiral building blocks for organic synthesis.
Enzyme engineering has been a key driver in this expansion. Rieske dioxygenases such as Toluene (B28343) Dioxygenase (TDO), Naphthalene (B1677914) Dioxygenase (NDO), and Biphenyl (B1667301) Dioxygenase (BPDO) are being subjected to targeted mutagenesis to alter their active sites. mdpi.comacs.org These modifications aim to accommodate substrates that are poorly processed or not accepted by the wild-type enzymes, such as those with polar functional groups or increased steric bulk. bioline.org.br For instance, TDO variants have been successfully engineered to improve the cis-dihydroxylation of benzoate (B1203000) esters and amide-functionalized substrates, for which the native enzyme shows little to no activity. acs.orgbioline.org.brnih.gov
The success of these engineering efforts has made the synthesis of previously inaccessible chiral metabolites more practical. bioline.org.br Researchers are now able to produce novel cyclohexadienediol derivatives from a variety of substituted benzenes, expanding the chemical toolbox available to synthetic chemists. mdpi.comresearchgate.net This includes the biotransformation of substrates like bromobenzene (B47551) and phenethyl acetate (B1210297) to produce key intermediates for complex molecule synthesis. arkat-usa.orgdntb.gov.ua
Furthermore, the substrate scope is not limited to aromatic compounds. Engineered Rieske dioxygenases have shown the capacity for the cis-dihydroxylation of non-native substrates like aliphatic olefins, including cyclohexene (B86901), opening a green alternative to traditional chemical methods for this transformation. mdpi.com The use of whole-cell biocatalysts, often genetically engineered Escherichia coli strains harboring the necessary dioxygenase genes, is central to these efforts. bvsalud.orgnih.gov These systems not only facilitate the production of cyclohexadienediols but can also be engineered for multi-step biosynthetic pathways, converting substrates like cyclohexane (B81311) into valuable dicarboxylic acids such as adipic acid. Current time information in Bangalore, IN.researchgate.net
| Enzyme Type | Substrate Class | Example Substrates | Key Research Finding |
|---|---|---|---|
| Toluene Dioxygenase (TDO) | Substituted Benzenes | Toluene, Bromobenzene, Benzoates, Amide-functionalized aromatics | Engineered variants show significantly increased activity for polar substrates. acs.orgbioline.org.brnih.gov |
| Naphthalene Dioxygenase (NDO) | Polycyclic Aromatics | Naphthalene, Biphenyl, Phenanthrene | Active site variants can produce different isomers or mono-oxygenated products. nih.gov |
| Benzoate Dioxygenase (BZDO) | Benzoic Acids | 2-methylbenzoic acid, 3-methoxybenzoic acid | Quantitative NMR has identified new substrates and factors governing specificity. nih.gov |
| Engineered Rieske Dioxygenases | Aliphatic Olefins | 1-Hexene, Cyclohexene | Demonstrated potential for green alternatives to established chemical dihydroxylation. mdpi.com |
| Engineered E. coli | Cycloalkanes | Cyclohexane, Cyclopentane | Multi-enzyme pathways created for synthesis of dicarboxylic acids. Current time information in Bangalore, IN.researchgate.net |
Novel Synthetic Methodologies for this compound Analogues
The unique, densely functionalized structure of microbially-derived cis-cyclohexadienediols makes them exceptionally versatile chiral synthons for organic synthesis. rutgers.eduresearchgate.net Researchers are increasingly developing novel chemoenzymatic methodologies to transform these building blocks into a diverse array of complex and high-value molecules.
A prominent strategy involves using the this compound core to construct other cyclic systems and natural product scaffolds. For example, a general and efficient method has been developed for the synthesis of (−)-conduritol C and its analogues starting from various monosubstituted benzenes. mdpi.combvsalud.orgnih.gov This chemoenzymatic process utilizes the initial biocatalytic cis-dihydroxylation to set the key stereocenters, followed by a series of chemical steps, including protection, epoxidation, and ring-opening, to yield the target conduritol derivatives. mdpi.comresearchgate.netnih.govresearchgate.net
The diene functionality within the this compound structure is a key feature exploited in cycloaddition reactions. The Diels-Alder reaction, in particular, has been used to construct highly functionalized, bridged polycyclic systems. dntb.gov.uaucalgary.ca For instance, intramolecular Diels-Alder reactions of trienes derived from (2-azidoethyl)benzene-derived diols have been employed to create complex bridged isoquinoline (B145761) synthons, which are precursors for morphine alkaloids. arkat-usa.orgcas.cz This demonstrates how biocatalysis can be coupled with classic organic reactions to build molecular complexity rapidly.
Furthermore, the strategic manipulation of the functional groups on the this compound ring allows for the synthesis of a wide range of important pharmaceutical precursors. Advantageous use of the homochiral diol derived from chlorobenzene (B131634) has enabled the synthesis of all four stereoisomers of C₁₈-sphingosine, a precursor to glycosphingolipids. acs.org Similarly, a chemoenzymatic total synthesis of (+)-10-keto-oxycodone was achieved starting from the enzymatic dihydroxylation of phenethyl acetate. dntb.gov.ua These syntheses highlight the power of using cyclohexadienediols to establish absolute stereochemistry early in a synthetic route, streamlining the path to complex, optically pure targets. bioline.org.brarkat-usa.org
Innovative Applications in Chemical Biology and Medicinal Chemistry
The chiral and densely functionalized nature of cyclohexadienediols and their derivatives makes them valuable scaffolds for discovering new bioactive compounds. Research is increasingly focused on harnessing these molecules for applications in chemical biology and medicinal chemistry, particularly as enzyme inhibitors and precursors to complex pharmaceutical agents.
One significant area of investigation is the development of glycosidase inhibitors. universiteitleiden.nl Conduritol derivatives, which can be synthesized efficiently from cyclohexadienediols, are known to be potent inhibitors of α-glycosidases. mdpi.comnih.gov For example, (−)-bromo-conduritol C and related halo-conduritols have shown enzyme-specific inhibition against α-glucosidase. mdpi.comnih.gov Given the role of glycosidases in various physiological and pathological processes, including diabetes and viral infections, these this compound-derived analogues represent promising leads for new therapeutic agents. universiteitleiden.nlrsc.org The synthesis of various cyclitol derivatives, such as N-octyl-4-epi-O-valienamine (NOEV), from these precursors further expands the library of potential glycosidase inhibitors. researchgate.net
Cyclohexadienediols serve as critical chiral synthons in the total synthesis of a range of complex and medicinally important natural products. Their inherent stereochemistry, derived from the enantioselective biocatalytic step, provides a strategic advantage in constructing optically pure pharmaceuticals. bioline.org.br Notable examples include the synthesis of the antitumor agent pancratistatin (B116903) and various morphine alkaloids, where the this compound core provides the necessary stereochemical framework for key ring systems. bioline.org.brarkat-usa.orgcas.cz The chemoenzymatic synthesis of (+)-10-keto-oxycodone, an opioid analgesic, further illustrates the utility of these building blocks in accessing complex drug targets. dntb.gov.ua The ability to generate these precursors from simple, inexpensive aromatic starting materials via fermentation makes these synthetic routes highly attractive. arkat-usa.org
Advanced Computational Design and Optimization of this compound Transformations
Advanced computational methods are becoming indispensable tools for understanding and engineering the biocatalytic production of cyclohexadienediols. Molecular modeling, docking studies, and molecular dynamics (MD) simulations provide atomic-level insights into enzyme structure and function, guiding the rational design of more efficient and selective biocatalysts. nih.govresearchgate.netresearchgate.net
Computational models of the active sites of Rieske dioxygenases, such as Toluene Dioxygenase (TDO), have been developed to understand and predict substrate binding and orientation. researchgate.netresearchgate.net These models help rationalize the observed regioselectivity and enantioselectivity of the dihydroxylation reaction for various aromatic substrates. researchgate.net For example, docking studies with substrates like quinoline (B57606) and 2-chloroquinoline (B121035) at the TDO active site have helped explain the stereoselective formation of the corresponding cis-dihydrodiol metabolites. frontiersin.org By identifying key amino acid residues that interact with the substrate, such as Asn258 in nitrobenzene (B124822) dioxygenase which helps position the substrate for oxidation, researchers can pinpoint targets for site-directed mutagenesis. rutgers.edu
Molecular dynamics simulations using force fields like AMBER are employed to study the dynamic behavior of these enzymes in an aqueous environment. acs.orgrutgers.edu These simulations provide information on the stability of the enzyme's active site architecture, the role of key hydrogen bonds, and the influence of solvent molecules. acs.orgrutgers.edu This detailed understanding of enzyme dynamics is crucial for engineering variants with improved properties. For instance, MD simulations have been used to elucidate how specific mutations in TDO can remodel the substrate tunnel, leading to improved activity for challenging polar substrates like benzoates. nih.govresearchgate.net These computational analyses can reveal how mutations introduce new favorable interactions or alter the active site's size and shape to better accommodate non-native substrates. rsc.org
| Computational Method | Enzyme Studied | Key Insights Gained |
|---|---|---|
| Homology Modeling & Docking | Toluene Dioxygenase (TDO) | Rationalized stereoselective dihydroxylation of quinolines; identified key interactions. researchgate.netfrontiersin.org |
| Molecular Dynamics (MD) Simulations | Nitrobenzene Dioxygenase (NBDO) | Revealed the role of specific residues (Asn258) in substrate positioning and the importance of active site water networks. acs.orgrutgers.edu |
| MD Simulations & Substrate Tunnel Analysis | Toluene Dioxygenase (TDO) | Elucidated how mutations remodel the substrate tunnel to improve activity for polar benzoate substrates. nih.govresearchgate.net |
| Combined Modeling & Docking | Engineered TDO Variants | Provided indications for the source of novel activity towards amide-functionalized substrates. rsc.org |
| X-Ray Crystallography & Modeling | Toluene Dioxygenase (TDO) System | Determined the structures of all three enzyme components, providing a model for electron transfer. rcsb.org |
Sustainable and Green Chemistry Aspects of this compound Synthesis
The production of cyclohexadienediols via biocatalysis aligns strongly with the principles of green and sustainable chemistry. tudelft.nl The use of whole-cell biocatalysts, in particular, offers significant environmental advantages over traditional chemical synthesis routes, making it an increasingly attractive technology for the production of fine chemicals and pharmaceuticals. mdpi.comappleacademicpress.comspinchem.com
Biocatalytic processes operate under mild reaction conditions, typically at ambient temperature and pressure in aqueous media. nih.govtudelft.nl This contrasts sharply with many conventional chemical methods that require harsh conditions, such as extreme temperatures and pressures, and the use of hazardous organic solvents and toxic metal catalysts. astrazeneca.comgesundheitsindustrie-bw.de By avoiding these conditions, biocatalysis significantly reduces energy consumption and minimizes the generation of hazardous waste, leading to a smaller environmental footprint. nih.govmdpi.com
The high selectivity of enzymes is another key green advantage. The chemo-, regio-, and stereoselectivity of dioxygenases allows for the direct synthesis of enantiomerically pure cyclohexadienediols from simple aromatics, often obviating the need for complex protection and deprotection steps that are common in traditional organic synthesis. tudelft.nlmdpi.com This leads to more step-economical synthetic routes, higher atom economy, and a reduction in by-product formation. tudelft.nlmdpi.com
Furthermore, the catalysts themselves—enzymes within whole cells—are derived from renewable resources and are biodegradable. astrazeneca.commdpi.com The use of whole-cell systems circumvents the need for costly and energy-intensive enzyme purification, making the process more economically viable. nih.gov These systems also inherently provide for the regeneration of essential cofactors, a significant challenge and cost factor when using isolated enzymes. nih.govnih.gov As the chemical industry seeks to transition towards a more sustainable, bio-based economy, the whole-cell biocatalytic production of versatile synthons like cyclohexadienediols represents a key enabling technology for creating greener, more efficient, and economically competitive manufacturing processes. nih.govtudelft.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
